molecular formula C17H11I2NO B11551126 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol CAS No. 5792-80-3

2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol

Cat. No.: B11551126
CAS No.: 5792-80-3
M. Wt: 499.08 g/mol
InChI Key: ZJQXRRXOBOPCQF-UHFFFAOYSA-N
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Description

2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol: is a halogenated phenol derivative This compound is characterized by the presence of two iodine atoms at the 2 and 4 positions of the phenol ring, and a naphthylimine group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol typically involves the following steps:

    Iodination of Phenol: The phenol ring is iodinated at the 2 and 4 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.

    Formation of Naphthylimine: The 6-position of the iodinated phenol is then reacted with naphthaldehyde in the presence of a base, such as sodium hydroxide, to form the imine linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The iodine atoms can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Thiol or amine-substituted phenols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: The compound has potential as a lead compound in the development of drugs targeting specific proteins or enzymes.

    Biological Probes: It can be used as a probe to study biological processes involving halogen bonding.

Industry:

    Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Electronic Materials: It can be used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol involves its ability to form halogen bonds with target molecules. The iodine atoms act as Lewis acids, interacting with electron-rich sites on the target molecules. This interaction can stabilize the target molecule or modulate its activity. The imine group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2,4-diiodo-6-[(propylimino)methyl]phenol
  • 2,4-diiodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol

Comparison:

  • Halogenation: The presence of iodine atoms in 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol provides unique halogen bonding properties compared to other halogenated phenols.
  • Imine Group: The naphthylimine group offers distinct electronic and steric properties, making this compound more suitable for specific applications in drug development and material science.

Properties

CAS No.

5792-80-3

Molecular Formula

C17H11I2NO

Molecular Weight

499.08 g/mol

IUPAC Name

2,4-diiodo-6-(naphthalen-1-yliminomethyl)phenol

InChI

InChI=1S/C17H11I2NO/c18-13-8-12(17(21)15(19)9-13)10-20-16-7-3-5-11-4-1-2-6-14(11)16/h1-10,21H

InChI Key

ZJQXRRXOBOPCQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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